1-(4-(bromomethyl)benzyl)-1H-pyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[[4-(bromomethyl)phenyl]methyl]pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2/c12-8-10-2-4-11(5-3-10)9-14-7-1-6-13-14/h1-7H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNQFFRYCCDZFJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CC2=CC=C(C=C2)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
222720-87-8 | |
| Record name | 1-{[4-(bromomethyl)phenyl]methyl}-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 1 4 Bromomethyl Benzyl 1h Pyrazole
N-Alkylation Strategies for Pyrazole (B372694) Moiety Introduction
A direct and common method for synthesizing N-substituted pyrazoles involves the alkylation of the pyrazole ring's nitrogen atom. researchgate.net This approach is foundational in heterocyclic chemistry and can be adapted for the specific synthesis of the target compound. semanticscholar.orggoogle.com
Alkylation of 1H-Pyrazole with 4-(bromomethyl)benzyl Precursors
This strategy employs the direct reaction of 1H-pyrazole with a suitable benzyl (B1604629) electrophile, such as 1-bromo-4-(bromomethyl)benzene or a related derivative. The pyrazole anion, generated in situ by a base, acts as a nucleophile, displacing a leaving group on the benzyl precursor.
Commonly, this reaction is performed under basic conditions to deprotonate the pyrazole, enhancing its nucleophilicity. researchgate.net The choice of base and solvent is critical for reaction efficiency. A typical procedure involves reacting 1H-pyrazole with an alkyl halide in the presence of a base like potassium hydroxide or potassium carbonate. researchgate.netguidechem.com Phase-transfer catalysis, using reagents like tetrabutylammonium bromide (TBAB), can also be employed to facilitate the reaction between the aqueous and organic phases, often leading to high yields. researchgate.netguidechem.com For instance, the synthesis of the related compound 1-benzyl-4-bromo-1H-pyrazole is achieved by reacting 4-bromo-pyrazole with benzyl chloride using potassium hydroxide and TBAB, resulting in a 95% yield. guidechem.com
Reaction Conditions for N-Alkylation of Pyrazoles
| Alkylating Agent | Base | Catalyst/Solvent | Yield | Reference |
|---|---|---|---|---|
| Benzyl chloride | Potassium hydroxide (KOH) | Tetrabutylammonium bromide (TBAB) | Excellent | researchgate.net |
| Alkyl Halides | Potassium carbonate (K2CO3) | Dimethyl sulfoxide (DMSO) | - | researchgate.net |
Regioselectivity Control in N-Alkylation Reactions
A significant challenge in the N-alkylation of unsymmetrically substituted pyrazoles is controlling the regioselectivity. The pyrazole anion is an ambident nucleophile, and alkylation can occur at either the N1 or N2 position, leading to a mixture of constitutional isomers. The final product ratio is influenced by a combination of steric hindrance, electronic effects, and reaction conditions such as the nature of the cation, solvent, and temperature. thieme-connect.com
Generally, N-alkylation of 3-substituted pyrazoles under basic conditions preferentially occurs at the less sterically hindered N1 position. thieme-connect.com The presence of bulky substituents on the pyrazole ring or the alkylating agent tends to favor substitution at the nitrogen atom further from the substituent. For example, installing a removable bulky triphenylsilyl group at the C5-position has been used to direct alkylation to the N2-nitrogen. thieme-connect.com
Recent studies have shown that the choice of base can dramatically influence the regioselectivity. While traditional bases often favor the N1 product, magnesium-based reagents like magnesium ethoxide have been found to preferentially yield the N2-alkylated isomer in certain cases. thieme-connect.com This is attributed to the coordination of the magnesium ion, which alters the nucleophilicity of the two nitrogen atoms. Catalyst-free Michael reactions have also been developed to achieve high regioselectivity (>99:1 for N1) in the synthesis of various substituted pyrazoles. researchgate.netsemanticscholar.orgacs.org
Selective Benzylic Bromination Protocols for Pyrazole-Containing Toluene (B28343) Analogues
An alternative synthetic route involves first synthesizing the precursor molecule, 1-(4-methylbenzyl)-1H-pyrazole, and then introducing the bromine atom at the benzylic position. This late-stage functionalization relies on the enhanced reactivity of the benzylic C-H bonds.
Radical Bromination Techniques (e.g., using N-Bromosuccinimide)
Benzylic bromination is most commonly achieved through a free-radical chain reaction. chemistrysteps.com The stability of the intermediate benzylic radical, which is resonance-stabilized by the adjacent aromatic ring, makes this position particularly susceptible to radical halogenation. chemistrysteps.comyoutube.com
N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, a method also known as the Wohl-Ziegler reaction. masterorganicchemistry.com The primary advantage of NBS over molecular bromine (Br₂) is that it provides a low, constant concentration of bromine in the reaction mixture, which suppresses competitive and undesirable electrophilic addition to the aromatic ring. youtube.commasterorganicchemistry.com The reaction is typically initiated by light (photolysis) or a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, and is often carried out in a non-polar solvent like carbon tetrachloride (CCl₄) or acetonitrile. semanticscholar.orgorganic-chemistry.org
The mechanism proceeds through three main steps:
Initiation: Homolytic cleavage of the initiator or the N-Br bond of NBS to generate a small number of bromine radicals.
Propagation: A bromine radical abstracts a benzylic hydrogen atom to form a resonance-stabilized benzylic radical and HBr. This benzylic radical then reacts with Br₂ (generated from the reaction of HBr with NBS) to form the desired benzyl bromide product and another bromine radical, which continues the chain. masterorganicchemistry.com
Termination: Combination of any two radical species.
This method has been successfully used to synthesize 2-(4-(bromomethyl)phenyl)-1,3,2-dioxaborolane from the corresponding toluene derivative in high yield (90%). semanticscholar.org
Common Reagents for Benzylic Bromination
| Brominating Agent | Initiator | Solvent | Key Features | Reference(s) |
|---|---|---|---|---|
| N-Bromosuccinimide (NBS) | AIBN or Light (hν) | CCl₄, Acetonitrile | High selectivity for benzylic position; avoids ring bromination. | masterorganicchemistry.comsemanticscholar.orgorganic-chemistry.org |
Electrophilic Bromination Approaches
While radical pathways dominate benzylic bromination, electrophilic bromination typically targets the electron-rich aromatic ring. Electrophilic attack on the benzylic position is not a standard method. However, the conditions of the reaction determine the substitution pattern. For instance, bromination of 1-phenylpyrazole in an inert solvent like chloroform leads to electrophilic substitution at the 4-position of the pyrazole ring. cdnsciencepub.com Conversely, performing the same reaction in a strong acid like concentrated sulfuric acid can lead to bromination on the phenyl ring, as protonation deactivates the pyrazole ring towards electrophilic attack. cdnsciencepub.com
Direct electrophilic bromination of the benzylic position is uncommon. High-temperature reactions with molecular bromine, sometimes in a sealed tube, can effect benzylic bromination even on deactivated toluene systems, but these conditions are harsh and often not practical for complex molecules. google.com Therefore, controlling conditions to favor the desired radical pathway over electrophilic ring substitution is the key consideration for this synthetic strategy.
Multi-Step Synthetic Sequences Incorporating Key Intermediates
The synthesis of 1-(4-(bromomethyl)benzyl)-1H-pyrazole is inherently a multi-step process, regardless of the chosen route. Both primary strategies rely on the synthesis and isolation of key intermediates.
Route 1: N-Alkylation followed by Functionalization (if necessary) This is the more direct approach where the pyrazole ring is attached to a pre-functionalized benzyl group.
Step 1: Synthesis of the alkylating agent, 1-bromo-4-(bromomethyl)benzene, from p-xylene via selective monobromination at one of the methyl groups.
Step 2: N-alkylation of 1H-pyrazole with 1-bromo-4-(bromomethyl)benzene in the presence of a base. This step would likely result in a mixture of the target compound and its isomer where the pyrazole is attached to the other benzylic position, requiring purification.
Route 2: Pyrazole Formation followed by Benzylic Bromination This route builds the core structure first and functionalizes it in the final step.
Step 1: Synthesis of 4-methylbenzyl chloride or bromide from p-xylene.
Step 2: N-alkylation of 1H-pyrazole with the 4-methylbenzyl halide to form the key intermediate, 1-(4-methylbenzyl)-1H-pyrazole .
Step 3: Selective radical bromination of the methyl group of the intermediate using NBS and a radical initiator to yield the final product, this compound.
This second route is often preferred as the final bromination step with NBS is typically high-yielding and highly selective for the benzylic position, potentially leading to a cleaner product with fewer purification challenges compared to Route 1. gla.ac.uk
Green Chemistry Approaches in Compound Synthesis
Green chemistry principles are increasingly being integrated into the synthesis of heterocyclic compounds like pyrazole derivatives. researchgate.netresearchgate.net These approaches focus on developing sustainable and eco-friendly processes that are not only efficient in terms of yield but also minimize environmental impact. nih.gov Key green strategies applicable to the synthesis of compounds such as this compound include the use of microwave irradiation and conducting reactions under solvent-free conditions. researchgate.netnih.gov
Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. dergipark.org.trrsc.org The primary benefit of microwave irradiation is the rapid and uniform heating of the reaction mixture, which can dramatically reduce reaction times from hours to minutes. nih.govnih.gov This is due to the direct interaction of microwaves with polar molecules in the reaction, leading to efficient energy transfer. researchgate.net
For the synthesis of 1-substituted pyrazole derivatives, microwave irradiation has been shown to be highly effective. dergipark.org.tr In a typical procedure analogous to the synthesis of this compound, the N-alkylation of pyrazole with a suitable benzyl halide can be carried out under microwave irradiation. This method often leads to higher yields and cleaner reaction profiles compared to traditional heating. rsc.orgmdpi.com The efficiency of microwave-assisted synthesis is often dependent on the power of the microwave oven and the irradiation time, which can be optimized to achieve the best results. nih.gov
Research on the synthesis of various pyrazole derivatives demonstrates the versatility of this technique. For instance, the synthesis of 1-aryl-1H-pyrazole-5-amines using microwave heating in water as a solvent has been reported with typical isolated yields ranging from 70-90% in just 10-15 minutes. nih.gov Similarly, a one-pot microwave-assisted synthesis of pyrazolone derivatives under solvent-free conditions has yielded products in the range of 51–98%. nih.gov While specific data for this compound is not extensively documented, the general applicability of this method to N-alkylation of pyrazoles suggests a high potential for an efficient synthesis.
Table 1: Representative Microwave-Assisted Synthesis of 1-Substituted Pyrazole Derivatives
| Entry | Reactants | Product | Reaction Time (min) | Yield (%) |
|---|---|---|---|---|
| 1 | Pyrazole, Benzyl Bromide | 1-Benzyl-1H-pyrazole | 10 | 85 |
| 2 | 3,5-Dimethylpyrazole, 4-Nitrobenzyl Bromide | 1-(4-Nitrobenzyl)-3,5-dimethyl-1H-pyrazole | 15 | 92 |
| 3 | Pyrazole, 2-Chlorobenzyl Chloride | 1-(2-Chlorobenzyl)-1H-pyrazole | 12 | 88 |
This table presents hypothetical data based on typical results for microwave-assisted N-alkylation of pyrazoles to illustrate the efficiency of the method.
Conducting chemical reactions in the absence of a solvent is another cornerstone of green chemistry. Solvent-free, or solid-state, reactions minimize the use of volatile organic compounds (VOCs), which are often toxic, flammable, and contribute to environmental pollution. researchgate.netresearchgate.net These reactions can be facilitated by grinding the reactants together or by heating them in the absence of a solvent, often in combination with microwave irradiation. nih.govresearchgate.net
The synthesis of pyrazole derivatives under solvent-free conditions has been successfully demonstrated for various analogues. For the preparation of this compound, a solvent-free approach would involve the direct reaction of pyrazole with 1-bromo-4-(bromomethyl)benzene. This can be achieved by grinding the reactants, potentially with a solid support or a catalyst, or by gentle heating. researchgate.net
Studies on the N-alkylation of pyrazoles have shown that solvent-free conditions can lead to high yields and simplified work-up procedures, as the need for solvent removal is eliminated. mdpi.com For example, the synthesis of 1-acetyl pyrazoline derivatives has been achieved through solvent-free cyclization, demonstrating the feasibility of this approach for related structures. researchgate.net
Table 2: Representative Solvent-Free Synthesis of 1-Substituted Pyrazole Derivatives
| Entry | Reactants | Product | Reaction Conditions | Yield (%) |
|---|---|---|---|---|
| 1 | Pyrazole, Benzyl Chloride | 1-Benzyl-1H-pyrazole | Grinding, 25°C, 30 min | 82 |
| 2 | 4-Nitropyrazole, Benzyl Bromide | 1-Benzyl-4-nitro-1H-pyrazole | Heating, 80°C, 1 h | 90 |
| 3 | Pyrazole, 4-Methoxybenzyl Chloride | 1-(4-Methoxybenzyl)-1H-pyrazole | Grinding, 25°C, 45 min | 85 |
This table presents hypothetical data based on typical results for the solvent-free N-alkylation of pyrazoles to illustrate the effectiveness of this green chemistry approach.
Comparative Analysis of Synthetic Efficiency and Yields
When comparing different synthetic methodologies for this compound, it is evident that green chemistry approaches offer significant advantages in terms of efficiency and environmental impact over conventional methods.
Conventional synthesis of 1-substituted pyrazoles often involves refluxing the reactants in an organic solvent for several hours. While effective, these methods typically result in longer reaction times, lower energy efficiency, and the generation of solvent waste. The yields from conventional methods can be variable and are often lower than those achieved with greener alternatives. rsc.org
Microwave-assisted synthesis, by contrast, consistently demonstrates a marked improvement in reaction times and yields. The rapid and efficient heating often leads to cleaner reactions with fewer byproducts, simplifying the purification process. dergipark.org.tr For the N-alkylation of pyrazoles, microwave irradiation can reduce reaction times from hours to a matter of minutes, with reported yields often exceeding 80-90%. dergipark.org.trmdpi.com
Solvent-free conditions also present a highly efficient alternative. By eliminating the solvent, these methods reduce reaction volumes, simplify work-up procedures, and minimize waste. researchgate.net The yields under solvent-free conditions are often comparable to or even higher than those of conventional solvent-based methods. When combined with microwave irradiation, solvent-free synthesis can offer a synergistic improvement in both reaction rate and yield. nih.gov
Table 3: Comparative Analysis of Synthetic Methods for 1-Substituted Pyrazoles
| Method | Typical Reaction Time | Typical Yield (%) | Key Advantages | Key Disadvantages |
|---|---|---|---|---|
| Conventional Heating | 4-24 hours | 60-80 | Simple setup | Long reaction times, high energy consumption, solvent waste |
| Microwave-Assisted | 5-30 minutes | 80-95 | Rapid reactions, high yields, energy efficient | Requires specialized microwave equipment |
| Solvent-Free | 0.5-2 hours | 80-90 | Reduced waste, simplified work-up | May not be suitable for all reactants, potential for localized overheating |
This table provides a general comparison based on literature for the synthesis of 1-substituted pyrazoles.
Reactivity and Reaction Mechanisms of 1 4 Bromomethyl Benzyl 1h Pyrazole
Nucleophilic Substitution Reactions at the Benzylic Position
The carbon atom of the bromomethyl group is electrophilic due to the electron-withdrawing nature of the bromine atom, making it susceptible to attack by nucleophiles. This reactivity is characteristic of benzylic halides and is the basis for many of the transformations this compound undergoes. These reactions can proceed through either S_N2 or S_N1 pathways, depending on the reaction conditions and the nature of the nucleophile. organic-chemistry.orgbeilstein-journals.org
The primary mechanism for nucleophilic substitution for 1-(4-(bromomethyl)benzyl)-1H-pyrazole is the S_N2 (bimolecular nucleophilic substitution) pathway. In this concerted mechanism, the nucleophile attacks the electrophilic benzylic carbon at the same time as the bromide leaving group departs. libretexts.org This pathway is favored by the use of strong nucleophiles and polar aprotic solvents. The reaction results in an inversion of stereochemistry if the carbon were chiral, though in this case, it is not.
The versatility of the S_N2 reaction allows for the introduction of a wide array of functional groups by reacting this compound with various nucleophiles.
Amines: Primary and secondary amines react readily with the compound to form the corresponding secondary and tertiary amines, respectively. These reactions are fundamental in building more complex molecules, often used in medicinal chemistry. The reaction of substituted benzylamines with benzyl (B1604629) bromide has been shown to follow a second-order kinetic path, consistent with an S_N2 mechanism. rsc.org Electron-donating groups on the amine nucleophile increase the reaction rate, while electron-withdrawing groups decrease it. rsc.org
Alcohols and Alkoxides: While alcohols are weak nucleophiles, their corresponding conjugate bases, alkoxides, are strong nucleophiles and react efficiently in what is known as the Williamson ether synthesis to form ethers. google.com The reaction is typically carried out by deprotonating the alcohol with a strong base like sodium hydride to form the alkoxide in situ, which then displaces the benzylic bromide.
Thiols and Thiolates: Thiols and especially their conjugate bases, thiolates, are excellent nucleophiles and react rapidly with benzylic bromides to form thioethers (sulfides). For instance, in the synthesis of sulfur-bridged pyrazoles, a key step involves the reaction of a haloacetylated pyrazole (B372694) with a thiol in the presence of a base like triethylamine (B128534) in acetone. jocpr.com This demonstrates the facility of the substitution of a halide by a sulfur nucleophile.
The following table summarizes representative S_N2 reactions with various nucleophiles, with data extrapolated from analogous pyrazole-containing compounds. rsc.org
| Nucleophile (Example) | Reagent | Product Type | Representative Yield (%) | Reference |
| Amine (e.g., Pyridine) | Pyridine | Quaternary ammonium (B1175870) salt | 32 | rsc.org |
| Amine (e.g., Pyrrolidine) | Pyrrolidine | Tertiary amine | - | researchgate.net |
| Thiol (e.g., Thiophenol) | Thiophenol, Base | Thioether | - | jocpr.com |
| Alcohol (e.g., Methanol) | Sodium Methoxide | Ether | - | google.com |
| Carboxylate (e.g., Acetate) | Sodium Acetate | Ester | - | rsc.org |
The benzylic position of this compound is capable of forming a relatively stable secondary benzylic carbocation. This stability is due to the resonance delocalization of the positive charge over the adjacent benzene (B151609) ring. S_N1 reactions are favored under conditions that promote carbocation formation, such as:
Polar protic solvents: Solvents like water, alcohols, or formic acid can stabilize the carbocation intermediate and the departing bromide ion through solvation. beilstein-journals.org
Weak nucleophiles: Since the nucleophile is not involved in the rate-determining step, its strength is less critical than in an S_N2 reaction. beilstein-journals.org
High temperatures: Increased thermal energy can facilitate the endothermic cleavage of the C-Br bond.
A key feature of the S_N1 reaction is that the planar carbocation intermediate can be attacked by the nucleophile from either face, which would typically lead to a racemic mixture of products if the starting material were chiral. organic-chemistry.org For this compound, while not chiral, the formation of a carbocation intermediate could potentially lead to side reactions, such as elimination (E1) or rearrangement, although rearrangements are less common for simple benzylic systems. Solvolysis, where the solvent acts as the nucleophile, is a common example of an S_N1 reaction. beilstein-journals.org
Metal-Catalyzed Coupling Reactions
The benzylic bromide functionality of this compound also allows it to participate in various metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. While many cross-coupling reactions are traditionally performed on aryl or vinyl halides, the reactivity of benzylic halides has been harnessed in several key transformations.
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that typically couples an organoboron compound with an organohalide. nih.govmdpi.com While this reaction is most often used to couple two sp²-hybridized carbons (e.g., aryl-aryl coupling), its scope has been extended to include sp³-hybridized centers, such as benzylic halides. nih.gov
In the context of this compound, the benzylic bromide can be coupled with arylboronic acids or their esters to form diarylmethane structures. This reaction provides a direct method for linking the pyrazole-containing benzyl group to another aryl moiety. The general catalytic cycle involves the oxidative addition of the benzylic bromide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst.
Studies on the Suzuki-Miyaura coupling of benzyl halides with potassium aryltrifluoroborates have demonstrated high yields and good functional group tolerance, using a palladium catalyst with a suitable phosphine (B1218219) ligand. nih.gov
| Arylboronic Acid (Example) | Catalyst/Ligand | Base | Solvent | Product | Reference |
| Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene (B28343)/H₂O | 1-(4-benzylbenzyl)-1H-pyrazole | nih.gov |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 1-(4-(4-methoxybenzyl)benzyl)-1H-pyrazole | semanticscholar.org |
| Thiophene-2-boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 1-(4-(thiophen-2-ylmethyl)benzyl)-1H-pyrazole | researchgate.net |
The Heck and Sonogashira reactions are cornerstone palladium-catalyzed methods for C-C bond formation, typically involving aryl or vinyl halides.
The Heck reaction couples an organohalide with an alkene to form a substituted alkene. researchgate.netnih.gov While less common for benzylic halides compared to aryl halides, under specific conditions, Heck-type couplings can occur. The reaction of 1-protected-4-iodo-1H-pyrazoles with various alkenes has been shown to yield 4-alkenyl-1H-pyrazoles, demonstrating the utility of the Heck reaction for functionalizing the pyrazole core itself. clockss.org Applying this to the benzylic bromide of the target compound is less conventional but mechanistically plausible.
The Sonogashira coupling involves the reaction of an organohalide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. organic-chemistry.orggelest.com This reaction is a powerful method for synthesizing aryl alkynes. The scope has been expanded to include benzylic electrophiles. organic-chemistry.org For this compound, a Sonogashira coupling with a terminal alkyne would yield a propargylated arene, installing an alkyne group at the benzylic position. Copper-free Sonogashira protocols have also been developed to avoid the homocoupling of alkynes, a common side reaction. sigmaaldrich.cnorganic-chemistry.org
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an organohalide and an amine. organic-chemistry.orgrsc.org This reaction has become a dominant method for synthesizing aryl amines due to its broad substrate scope and high functional group tolerance. researchgate.net
While the reaction is most famously applied to aryl halides, its principles can be extended to benzylic halides. A palladium catalyst, in conjunction with a bulky electron-rich phosphine ligand and a strong base, facilitates the coupling of this compound with a wide range of primary and secondary amines, as well as other nitrogen nucleophiles. The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. organic-chemistry.org This provides a complementary and often more versatile method for C-N bond formation compared to direct S_N2 substitution, particularly for less nucleophilic amines. Research on related 4-bromo-1H-pyrazoles has shown that palladium-catalyzed amination is effective, though the reactivity can be influenced by the presence of β-hydrogens in the amine. researchgate.netnih.gov
Transformations Involving the Pyrazole Heterocycle
The aromatic pyrazole ring in this compound can undergo several transformations, including electrophilic substitution and, under certain conditions, nucleophilic attack.
The pyrazole ring is an electron-rich aromatic system and readily undergoes electrophilic aromatic substitution. Due to the electronic properties of the heterocycle, these reactions occur with high regioselectivity at the C4 position. researchgate.netresearchgate.netnih.govnih.gov The N1-benzyl substituent does not alter this inherent preference. Common electrophilic substitution reactions include halogenation and nitration.
Halogenation, such as bromination or chlorination, can be efficiently achieved using N-halosuccinimides (NBS or NCS) under mild conditions, often without the need for a catalyst. researchgate.net For instance, reacting a 1-substituted pyrazole with NBS in a solvent like carbon tetrachloride or water provides the 4-bromopyrazole derivative in excellent yield.
Nitration of 1-benzyl-1H-pyrazole derivatives has also been reported. For example, the nitration of a 1-(2,4-dichlorobenzyl)-1H-pyrazole was achieved, leading to the introduction of a nitro group onto the pyrazole ring, which in turn was a key intermediate for further functionalization. nih.gov
Table 2: Electrophilic Aromatic Substitution Reactions on the Pyrazole Ring
| Reaction | Reagent(s) | Position of Substitution | Expected Product with this compound |
| Bromination | N-Bromosuccinimide (NBS) | C4 | 1-(4-(bromomethyl)benzyl)-4-bromo-1H-pyrazole |
| Chlorination | N-Chlorosuccinimide (NCS) | C4 | 1-(4-(bromomethyl)benzyl)-4-chloro-1H-pyrazole |
| Nitration | HNO₃/H₂SO₄ | C4 | 1-(4-(bromomethyl)benzyl)-4-nitro-1H-pyrazole |
| Sulfonation | Oleum (H₂SO₄/SO₃) | C4 | This compound-4-sulfonic acid |
| Thiocyanation | PhICl₂/NH₄SCN | C4 | 4-thiocyanato-1-(4-(bromomethyl)benzyl)-1H-pyrazole |
In contrast to the electron-rich C4 position, the C3 and C5 positions of the pyrazole ring are electron-deficient. researchgate.netnih.gov This is due to the inductive effect of the adjacent electronegative nitrogen atoms. Consequently, these positions are theoretically susceptible to nucleophilic attack.
However, direct nucleophilic aromatic substitution on an unsubstituted pyrazole ring is generally difficult and requires harsh conditions or the presence of strong electron-withdrawing groups on the ring to activate it towards attack. No specific examples of direct nucleophilic attack on the pyrazole ring of this compound have been documented in the reviewed literature. Such reactions are less common than electrophilic substitutions for this class of compounds.
Cycloaddition Reactions (e.g., for fused ring systems)
The pyrazole moiety can participate in cycloaddition reactions to form fused ring systems, acting as either the diene or dienophile component, although sometimes requiring prior modification.
A significant example that involves a 1-benzylpyrazole derivative is the aforementioned palladium-catalyzed [5+2] annulation with alkynes. nih.govacs.org This transformation can be formally considered a cycloaddition reaction that creates a fused seven-membered ring, yielding a benzo[e]pyrazolo[1,5-a]azepine structure. nih.gov
Furthermore, while 1H-pyrazoles themselves are not typically reactive as dienes in standard Diels-Alder reactions, they can be converted into 4H-pyrazoles, which are effective dienes. raineslab.comnih.gov For example, fluorination of a 1H-pyrazole can yield a 4-fluoro-4-methyl-4H-pyrazole, which then readily participates in Diels-Alder reactions with dienophiles like strained alkynes. raineslab.com This suggests a potential two-step pathway for using the pyrazole core of the title compound in [4+2] cycloadditions to build fused bicyclic systems. The reactivity in these cases is often enhanced in inverse electron demand scenarios. nih.gov
Additionally, pyrazole derivatives can be synthesized via 1,3-dipolar cycloadditions, for instance, between diazo compounds and suitable dipolarophiles. researchgate.net While this describes the formation of the pyrazole ring rather than its subsequent reaction, it underscores the inherent stability and accessibility of the pyrazole scaffold in the landscape of pericyclic reactions.
Applications of 1 4 Bromomethyl Benzyl 1h Pyrazole As a Synthetic Building Block
Construction of Pyrazole-Fused Heterocyclic Systems
The synthesis of fused heterocyclic systems is a significant area of organic chemistry, driven by the diverse biological activities exhibited by such compounds. tubitak.gov.trresearchgate.net Pyrazole-fused heterocycles, in particular, are of considerable interest. researchgate.netsemanticscholar.orgnih.gov While direct examples of using 1-(4-(bromomethyl)benzyl)-1H-pyrazole for this purpose are not explicitly detailed in the provided information, its structure lends itself to intramolecular cyclization strategies. For instance, following the initial alkylation of a suitable nucleophile with the bromomethyl group, subsequent functional group manipulations on the pyrazole (B372694) ring or the nucleophilic partner could set the stage for a ring-closing reaction, leading to the formation of a new heterocyclic ring fused to the pyrazole core.
Synthesis of Complex Organic Scaffolds
The pyrazole motif is a cornerstone in the design of complex organic molecules with potential therapeutic applications. nih.govnih.govbohrium.comresearchgate.net
The ability to introduce the 1-(4-(benzyl)-1H-pyrazol-1-yl)methyl moiety into larger, more intricate structures is a key application of this building block. The reactive bromomethyl group can readily undergo substitution reactions with a wide range of nucleophiles, including amines, phenols, thiols, and carbanions. This allows for the covalent attachment of the pyrazole-containing fragment to other complex molecular scaffolds, thereby creating novel hybrid molecules. This approach is fundamental in medicinal chemistry for exploring structure-activity relationships by combining different pharmacophores.
Combinatorial chemistry and high-throughput screening rely on the efficient synthesis of large libraries of related compounds. This compound is an ideal starting material for generating a library of diversely substituted pyrazoles. By reacting it with a variety of nucleophiles, a multitude of derivatives can be synthesized, each bearing a different substituent attached to the benzylic carbon. This allows for systematic variation of the molecular structure in the quest for compounds with optimized properties.
Table 1: Exemplary Nucleophilic Substitution Reactions
| Nucleophile | Resulting Linkage | Potential Product Class |
|---|---|---|
| Amine (R-NH₂) | C-N | Substituted Amines |
| Alcohol (R-OH) | C-O | Ethers |
| Thiol (R-SH) | C-S | Thioethers |
Development of Advanced Linkers and Spacers in Macromolecular Architectures
In the field of macromolecular chemistry, linkers and spacers play a crucial role in connecting different molecular components, such as in antibody-drug conjugates or functionalized polymers. The defined length and chemical nature of the 4-(1H-pyrazol-1-ylmethyl)benzyl group make this compound a candidate for the development of advanced linkers. Its reaction with a functional group on a macromolecule would tether the pyrazole unit, which could then serve as a coordination site for metal ions or a point for further functionalization.
Precursor for Materials Science Applications (e.g., polymer synthesis)
The development of novel polymers with specific functional properties is a major focus of materials science. mdpi.com Monomers containing heterocyclic units like pyrazole can be polymerized to create materials with unique thermal, optical, or electronic properties. This compound can be envisioned as a precursor for such materials. For example, it could be used to functionalize existing polymers through grafting reactions, or it could be converted into a polymerizable monomer itself. For instance, conversion of the bromomethyl group to a vinyl or acrylic functionality would yield a monomer suitable for polymerization, leading to polymers with pendant pyrazole-benzyl groups.
Advanced Synthetic Strategies and Derivatization
Multi-Component Reactions (MCRs) Incorporating the Compound
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all components, represent a highly efficient approach to library synthesis. mdpi.com The electrophilic nature of the benzylic bromide in 1-(4-(bromomethyl)benzyl)-1H-pyrazole makes it an ideal candidate for incorporation into MCRs, particularly those involving nucleophilic species.
One prominent example is the isocyanide-based MCR, such as the Ugi or Passerini reaction. While direct literature on this compound in Ugi reactions is scarce, its role can be extrapolated. The compound can be pre-functionalized by reacting the bromomethyl group with a nucleophile containing a primary amine, carboxylic acid, or other functional group required for the MCR. For instance, substitution of the bromide with an azide (B81097) (N₃⁻), followed by reduction, would yield the corresponding primary amine, a key component for the Ugi reaction.
Another strategy involves MCRs for the synthesis of heterocyclic structures. For example, a three-component reaction could be designed involving an amine, an aldehyde, and this compound, where the pyrazole (B372694) moiety is introduced via nucleophilic substitution. Research into the synthesis of pyrazole-based pyrimido[4,5-d]pyrimidines has demonstrated the utility of four-component reactions involving formyl-pyrazoles, showcasing the adaptability of the pyrazole core in complex MCRs. mdpi.com
The following table outlines a conceptual MCR design incorporating a derivative of the title compound.
| MCR Type | Components | Conceptual Product | Key Advantages |
| Ugi Four-Component Reaction | 1. Isocyanide2. Aldehyde/Ketone3. Carboxylic Acid4. Amine derivative of 1-(4-(aminomethyl)benzyl)-1H-pyrazole | α-Acylamino carboxamide with a pendant 1-benzyl-1H-pyrazole moiety | High atom economy, rapid access to complex scaffolds, combinatorial library potential. |
| Three-Component Heterocycle Synthesis | 1. A primary or secondary amine2. An activated carbonyl compound3. This compound | Highly substituted nitrogen-containing heterocycle | Builds complex ring systems in a single step, introduces the pyrazole scaffold efficiently. |
This table presents conceptual reactions based on established MCR principles.
Stereoselective Synthetic Approaches
The development of stereoselective methods is crucial for producing enantiomerically pure compounds, a common requirement for biologically active molecules. For this compound, stereoselectivity can be introduced in several ways. The prochiral benzylmethylene group (CH₂) offers a handle for asymmetric transformations.
One approach involves the use of chiral catalysts for the substitution of the bromine atom. A phase-transfer catalyst (PTC) that is chiral can be employed to control the stereochemical outcome of the reaction with a prochiral nucleophile. This would generate a new stereocenter adjacent to the benzyl (B1604629) group.
Alternatively, the pyrazole ring itself can direct stereoselective reactions. If the pyrazole core is substituted with a chiral auxiliary, it can influence the stereochemistry of reactions at the bromomethyl group or on derivatives thereof. While research specifically detailing stereoselective reactions on this compound is limited, the principles have been applied to similar systems. For instance, asymmetric synthesis of pyrazole derivatives often relies on chiral pool starting materials or asymmetric catalysis during the pyrazole ring formation.
A summary of potential stereoselective strategies is provided below.
| Strategy | Description | Potential Outcome |
| Chiral Phase-Transfer Catalysis | Alkylation of a prochiral nucleophile (e.g., a substituted malonate) with this compound using a chiral quaternary ammonium (B1175870) salt. | Enantiomerically enriched product with a new stereocenter alpha to the benzyl group. |
| Use of Chiral Auxiliaries | Derivatization of the pyrazole ring with a removable chiral auxiliary to direct subsequent reactions at the benzyl position. | Diastereoselective functionalization of the benzyl moiety. |
| Asymmetric Desymmetrization | Enzymatic or metal-catalyzed reaction that selectively transforms one of the two enantiotopic groups of a symmetrically substituted derivative. | Creation of a chiral center from a prochiral precursor. |
This table outlines potential strategies based on established principles of asymmetric synthesis.
Flow Chemistry Applications for Continuous Synthesis and Functionalization
Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batchwise fashion, offers significant advantages in terms of safety, scalability, and reaction control. mdpi.com The synthesis of pyrazoles has been successfully adapted to flow chemistry, often involving the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. imperial.ac.uk
For this compound, flow chemistry can be applied in two main areas: its synthesis and its subsequent derivatization. The synthesis could be envisioned as a multi-step flow process, starting from the formation of the pyrazole ring, followed by N-alkylation with 4-(bromomethyl)benzyl bromide, and finally, bromination of the benzylic methyl group if starting from a toluene (B28343) derivative.
More practically, the functionalization of the bromomethyl group is highly amenable to flow chemistry. Reactions involving reactive or hazardous reagents, such as azides or strong nucleophiles, are safer to handle in the small reaction volumes of a flow reactor. The precise control over temperature, pressure, and residence time allows for higher yields and purities compared to batch processing. For example, the nucleophilic substitution of the bromide with a library of thiols, amines, or alcohols could be automated in a flow setup to rapidly generate a series of derivatives.
Recent studies have highlighted the use of flow chemistry for the copper-catalyzed synthesis of 1,4-disubstituted pyrazoles from sydnones and terminal alkynes, demonstrating the platform's power for constructing the pyrazole core itself. rsc.org This approach could be adapted for the continuous production of the pyrazole scaffold before its benzylation.
| Flow Chemistry Application | Description | Advantages |
| Continuous Derivatization | Pumping a solution of this compound and a nucleophile through a heated or catalyzed reactor coil. | Enhanced safety, improved heat transfer, rapid reaction optimization, ease of scale-up. |
| Multi-step Synthesis | Linking multiple flow reactors to perform sequential reactions, such as pyrazole formation followed by N-alkylation and side-chain functionalization. | Reduced manual handling, integrated workup, potential for end-to-end continuous manufacturing. |
| Photochemical Reactions | Using a transparent flow reactor to perform photochemical transformations, such as radical substitutions on the benzyl group. | Precise control of irradiation time, uniform light exposure, improved safety for radical reactions. |
This table illustrates applications of flow chemistry relevant to the synthesis and derivatization of the title compound.
Solid-Phase Organic Synthesis (SPOS) of Derivatives
Solid-phase organic synthesis (SPOS) is a powerful technique for the production of compound libraries. In this method, a starting material is attached to an insoluble polymer support (resin), and subsequent reactions are carried out. Excess reagents and by-products are easily removed by washing the resin, simplifying purification.
This compound is an excellent building block for SPOS. The reactive bromomethyl handle can be used to attach the molecule to a resin that has been pre-functionalized with a nucleophilic group (e.g., a hydroxyl or amine group). Alternatively, a derivative, such as 1-(4-(hydroxymethyl)benzyl)-1H-pyrazole, could be attached to a resin via an ester or ether linkage.
Once immobilized, the pyrazole scaffold can be further functionalized. For example, if the pyrazole ring has other reactive sites (e.g., a bromo or iodo substituent), these can be subjected to reactions like Suzuki or Buchwald-Hartwig cross-coupling. After the desired transformations are complete, the final product is cleaved from the solid support. This methodology allows for the systematic creation of a large number of analogs from a common intermediate.
| SPOS Parameter | Description |
| Resin Type | Wang resin (for attachment via an ester linkage from a carboxylic acid derivative) or Rink amide resin (for attachment of an amine derivative). |
| Linker Strategy | The benzyl group itself can act as part of a traceless linker or a stable linker depending on the cleavage conditions. |
| Reaction Sequence | 1. Immobilization of a pyrazole derivative onto the solid support.2. On-resin chemical modifications (e.g., cross-coupling, acylation).3. Cleavage from the resin to release the final product into solution. |
| Purification | Simplified purification by filtration and washing of the resin at each step. |
This table provides a conceptual framework for the use of the title compound in solid-phase organic synthesis.
High-Throughput Synthesis Methodologies for Library Generation
High-throughput synthesis (HTS) aims to accelerate drug discovery by rapidly preparing large numbers of compounds in parallel. This is often achieved using automated liquid handlers and parallel reaction blocks. The chemical properties of this compound make it highly suitable for HTS campaigns.
The key to its utility is the robust and predictable reactivity of the benzylic bromide. This group readily undergoes Sₙ2 reactions with a wide array of nucleophiles. A typical HTS workflow would involve dispensing a stock solution of this compound into an array of reaction vials (e.g., a 96-well plate). Subsequently, a diverse collection of nucleophiles (amines, phenols, thiols, carboxylates, etc.) is added, with each well containing a different nucleophile.
The reaction plate can then be heated or agitated to drive the reactions to completion. After a suitable reaction time, the products can be analyzed directly or after a high-throughput purification step. This parallel approach allows for the generation of hundreds or thousands of distinct pyrazole derivatives in a short period, creating a focused library for biological screening.
Example HTS Workflow for Derivatization:
Plate Preparation: A 96-well reaction block is charged with a solution of this compound in a suitable solvent (e.g., DMF or DMSO).
Reagent Addition: A library of diverse nucleophiles (e.g., 88 different primary and secondary amines) and a base (e.g., diisopropylethylamine) are dispensed into individual wells using an automated liquid handler.
Reaction: The plate is sealed and heated (e.g., to 80 °C) for a set period (e.g., 12 hours).
Workup & Analysis: The solvent is evaporated, and the resulting library of N-alkylated products can be analyzed by high-throughput methods like LC-MS to confirm identity and purity.
This methodology enables the rapid exploration of the chemical space around the this compound scaffold, facilitating the identification of structure-activity relationships (SAR).
Theoretical and Computational Studies on 1 4 Bromomethyl Benzyl 1h Pyrazole
Density Functional Theory (DFT) Calculations on Electronic Structure and Reactivity
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 1-(4-(bromomethyl)benzyl)-1H-pyrazole, DFT calculations can elucidate the fundamental aspects of its molecular geometry, electronic properties, and inherent reactivity.
DFT studies on pyrazole (B372694) derivatives typically involve optimizing the molecular geometry to find its most stable conformation. nih.gov From this optimized structure, a wealth of information can be derived. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability; a large gap suggests high stability and low reactivity. nih.govresearchgate.net
Furthermore, DFT allows for the calculation of various global reactivity descriptors, which predict how the molecule will interact with other chemical species. nih.govasrjetsjournal.orgasrjetsjournal.org These descriptors provide a quantitative measure of the molecule's reactivity. Mapping the Molecular Electrostatic Potential (MESP) onto the electron density surface is another valuable output, visually identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. asrjetsjournal.orgresearchgate.net For this compound, the nitrogen atoms of the pyrazole ring are expected to be electron-rich sites, while the benzylic carbon attached to the bromine is an electrophilic center, prone to nucleophilic attack.
Illustrative DFT-Calculated Reactivity Descriptors for this compound The following data is representative of typical DFT calculation outputs for pyrazole derivatives and serves an illustrative purpose.
| Descriptor | Symbol | Illustrative Value | Significance |
| HOMO Energy | EHOMO | -6.8 eV | Energy of the highest occupied molecular orbital; related to electron-donating ability. |
| LUMO Energy | ELUMO | -1.2 eV | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |
| HOMO-LUMO Gap | ΔE | 5.6 eV | Indicates chemical stability and reactivity; a larger gap implies higher stability. researchgate.net |
| Ionization Potential | IP | 6.8 eV | The energy required to remove an electron. |
| Electron Affinity | EA | 1.2 eV | The energy released when an electron is added. |
| Electronegativity | χ | 4.0 eV | A measure of the ability to attract electrons. asrjetsjournal.org |
| Chemical Hardness | η | 2.8 eV | Measures resistance to change in electron distribution. asrjetsjournal.org |
| Electrophilicity Index | ω | 2.86 eV | A measure of the propensity to accept electrons. nih.gov |
Molecular Dynamics Simulations of Reaction Pathways
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. While DFT is excellent for static properties, MD simulations provide a dynamic view of molecular behavior over time, which is essential for understanding reaction pathways.
For this compound, MD simulations can be employed to explore its conformational landscape and the mechanisms of its reactions, such as nucleophilic substitution at the benzylic carbon. By simulating the molecule in the presence of a nucleophile and solvent molecules, researchers can observe the entire reaction process. These simulations can reveal the preferred pathways, the role of the solvent in stabilizing intermediates and transition states, and the free energy profile of the reaction.
In studies of related pyrazole-containing systems, MD simulations have been used to explore the binding modes of molecules with larger biological targets, providing insights into intermolecular interactions. researchgate.net For a study focused on synthetic reactions, MD could similarly be used to model the approach of a reactant and the subsequent bond-forming and bond-breaking processes, offering a level of detail that complements experimental studies.
Quantum Chemical Analysis of Reaction Intermediates and Transition States
Quantum chemical methods, particularly DFT, are instrumental in characterizing the transient species that occur during a chemical reaction, namely reaction intermediates and transition states. For reactions involving this compound, such as its conversion to other derivatives via substitution of the bromine atom, these calculations are invaluable.
A typical investigation would involve mapping the potential energy surface for the reaction. This involves calculating the energy of the system as the reactants are converted into products. The highest point on this energy path corresponds to the transition state, which is an unstable, short-lived species. By locating and characterizing the transition state structure, chemists can calculate the activation energy of the reaction, which is a primary determinant of the reaction rate.
Furthermore, any stable species that exist between the reactants and the transition state or between the transition state and the products are identified as reaction intermediates. For example, in a substitution reaction, a carbocation intermediate might be formed. Quantum chemical calculations can determine the geometry, energy, and electronic structure of these intermediates, providing a complete picture of the reaction mechanism at the molecular level. asrjetsjournal.org
Structure-Reactivity Relationship Investigations (excluding biological activity)
Investigating structure-reactivity relationships involves understanding how modifications to a molecule's structure affect its chemical reactivity. For this compound, computational studies can systematically probe these relationships in a way that is highly efficient.
By creating a series of virtual analogs—for instance, by replacing the bromine atom with other halogens (chlorine, iodine) or by introducing substituents onto the benzyl (B1604629) or pyrazole rings—researchers can perform DFT calculations on each analog. The resulting data on electronic properties and reactivity descriptors can then be correlated with structural changes.
This approach can answer specific chemical questions, such as:
How does the electron-withdrawing or -donating nature of a substituent on the benzyl ring affect the lability of the C-Br bond?
How does changing the substitution pattern on the pyrazole ring influence the nucleophilicity of its nitrogen atoms?
Such studies, while computational, provide predictive power for designing new synthetic routes or for fine-tuning the reactivity of the molecule for specific applications. nih.gov
Cheminformatics for Predictive Synthetic Outcomes
Cheminformatics applies computational and informational techniques to a range of problems in the field of chemistry. While often used for drug discovery, its tools can also be leveraged to predict the outcomes of chemical reactions.
For a compound like this compound, cheminformatics databases and algorithms can be used to predict potential side reactions or alternative reaction pathways under specific conditions. By searching databases of known chemical reactions, it's possible to identify what types of transformations similar bromo-benzyl or pyrazole-containing compounds undergo.
Predictive models, often built using machine learning algorithms trained on vast reaction datasets, could forecast the likely products of reacting this compound with a given set of reagents. These models can help chemists optimize reaction conditions to favor the desired product and minimize the formation of impurities, thus streamlining the synthetic process.
Future Research Directions and Emerging Methodologies
Exploration of Novel Catalytic Systems for Efficient Transformations
The synthesis and functionalization of pyrazole (B372694) derivatives are continually being improved through the development of new catalysts that offer higher efficiency, selectivity, and milder reaction conditions. For a substrate like 1-(4-(bromomethyl)benzyl)-1H-pyrazole, future research will likely focus on leveraging and adapting these modern catalytic systems.
Key areas for exploration include:
Nanocatalysts: Nano-ZnO catalysts have been shown to be highly efficient for the synthesis of 1,3,5-substituted pyrazole derivatives. mdpi.com The application of such nanocatalysts could facilitate transformations at the pyrazole ring of the target molecule.
Metal-Oxo Clusters: A novel 3D platelike ternary-oxo-cluster (NaCoMo) has demonstrated exceptional catalytic activity in the condensation and cyclization reactions to form pyrazoles with yields up to 99%. mdpi.com Investigating its applicability to modify or build upon the this compound structure could lead to highly efficient synthetic routes.
Heterogeneous Acid Catalysts: Solid acid catalysts like Amberlyst-70 offer an environmentally friendly and cost-effective option for pyrazole synthesis. mdpi.com These resinous, non-toxic, and thermally stable catalysts are valuable for industrial-scale synthesis and could be employed in reactions involving the target compound.
Advanced Transition Metal Catalysis: Silver-catalyzed reactions have enabled the rapid and highly regioselective synthesis of 3-CF3-pyrazoles at room temperature. mdpi.com Similarly, copper- and iron-based catalysts have been explored for pyrazole synthesis, although with varying success depending on the specific reaction conditions. mdpi.com Adapting these transition-metal-catalyzed reactions could allow for precise functionalization of the pyrazole core.
Metal-Free Catalysis: The use of molecular iodine as a catalyst in tandem reactions has provided a convenient and efficient method for constructing novel pyrazoles containing a sulfonyl side chain without the need for transition metals. mdpi.com This approach could be explored for the C-H functionalization of the pyrazole ring in the target molecule.
Table 1: Emerging Catalytic Systems for Pyrazole Synthesis
| Catalyst Type | Specific Example | Key Advantages | Potential Application for this compound | Reference |
|---|---|---|---|---|
| Nanocatalyst | Nano-ZnO | Environmentally friendly, high efficiency | Functionalization of the pyrazole ring | mdpi.com |
| Metal-Oxo Cluster | NaCoMo | Exceptional activity, up to 99% yield | Efficient synthesis and modification | mdpi.com |
| Heterogeneous Resin | Amberlyst-70 | Non-toxic, thermally stable, cost-effective | Greener synthetic protocols | mdpi.comthieme-connect.com |
| Transition Metal | AgOTf | Rapid reaction, high regioselectivity | Introduction of fluorinated groups | mdpi.com |
Integration into Sustainable and Environmentally Benign Synthetic Protocols
The principles of green chemistry are increasingly guiding synthetic strategies in organic chemistry. nih.govresearchgate.net For this compound, future work will emphasize the adoption of sustainable practices to minimize environmental impact. nih.govresearchgate.net
Key sustainable approaches include:
Aqueous Synthesis: Utilizing water as a solvent is a cornerstone of green chemistry. thieme-connect.com "On water" conditions have been successfully developed for the synthesis of N-unsubstituted pyrazoles, eliminating the need for toxic hydrazine (B178648) and simplifying product purification. rsc.org Research into aqueous reaction media for substitutions at the benzylic bromide of the target compound would be a significant advancement.
Energy-Efficient Techniques: Microwave and ultrasound-assisted synthesis represent energy-efficient methods that can significantly reduce reaction times and improve yields. researchgate.netnih.gov These techniques have been applied to the multicomponent synthesis of pyranopyrazoles and could be adapted for transformations involving this compound. nih.gov
Recyclable Catalysts: The use of magnetic nanoparticles, such as Fe3O4 functionalized with L-cysteine, as recyclable catalysts in one-pot syntheses of pyrano[2,3-c]pyrazole derivatives highlights a path toward waste reduction. oiccpress.com The catalyst can be easily recovered with an external magnet and reused, making the process more economical and environmentally friendly. researchgate.netoiccpress.com
Solvent-Free Reactions: Conducting reactions without a solvent minimizes waste and can lead to cleaner reaction profiles. researchgate.net Solvent-free, one-pot multicomponent reactions have proven effective for synthesizing various pyrazole derivatives. rsc.org
Application in Unexplored Chemical Transformations
The bifunctional nature of this compound, with its nucleophilic pyrazole ring and electrophilic benzylic bromide, opens avenues for novel chemical transformations.
Future research could explore:
Synthesis of Hybrid Molecules: The compound is an ideal starting material for creating hybrid molecules that combine the pyrazole scaffold with other pharmacologically important heterocycles. For example, the bromomethyl group can be used to link the pyrazole to thiazole, thiophene, or pyrimidine (B1678525) moieties, potentially leading to new therapeutic agents with synergistic activities. nih.govasianpubs.org
Development of Novel Ligands: Pyrazoles are effective ligands for metal complexes. mdpi.commdpi.com The benzyl (B1604629) group offers a point of attachment to polymer supports or larger molecular architectures, allowing for the creation of novel catalysts or functional materials.
Domino and Multicomponent Reactions (MCRs): Designing new MCRs that incorporate this compound as a building block could lead to the rapid assembly of complex molecular structures. rsc.orgmdpi.com For instance, a four-component reaction could simultaneously functionalize the pyrazole ring and displace the benzylic bromide.
C-H Functionalization: Direct functionalization of the C-H bonds of the pyrazole ring is a powerful strategy for creating derivatives. chim.it Exploring oxidative thio- or selenocyanation at the 4-position of the pyrazole ring could yield compounds with novel electronic and biological properties. beilstein-journals.org
Development of Advanced Mechanistic Studies
A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and designing new ones. Advanced computational and experimental techniques can provide detailed insights.
Computational Chemistry: Methods like Density Functional Theory (DFT) and molecular dynamics simulations are invaluable for studying the electronic structure, reaction pathways, and conformational behavior of pyrazole derivatives. researchgate.neteurasianjournals.com These tools can be used to predict the regioselectivity of electrophilic substitution on the pyrazole ring, understand the stability of reaction intermediates, and model the binding interactions of pyrazole-based inhibitors with biological targets. eurasianjournals.comnih.gov
In-Situ Reaction Monitoring: Spectroscopic techniques can be used to observe reactive intermediates and elucidate complex reaction pathways in real-time. This is particularly relevant for studying domino reactions or transformations involving transient species.
Mechanistic Labeling Studies: Isotopic labeling can be employed to trace the path of atoms throughout a reaction, providing definitive evidence for proposed mechanisms, such as the Vilsmeier amidination and subsequent heterocyclization seen in the synthesis of related pyrazolo[3,4-d]pyrimidines. mdpi.com
Table 2: Advanced Mechanistic Study Techniques for Pyrazole Derivatives
| Technique | Application | Insights Gained | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Calculation of electronic structure, bond energies, and reaction pathways. | Prediction of reactivity, antioxidant mechanisms (H-atom transfer), and isomeric stability. | researchgate.neteurasianjournals.com |
| Molecular Dynamics (MD) Simulations | Exploration of conformational space and dynamic behavior. | Understanding of ligand-receptor binding and molecular flexibility. | eurasianjournals.comnih.gov |
Potential for Automation and High-Throughput Experimentation in Synthesis
The demand for large libraries of compounds for drug discovery and materials science has driven the development of automated synthesis and high-throughput screening methods. The pyrazole scaffold is well-suited for these approaches.
Automated Flow Chemistry: Continuous flow chemistry offers enhanced safety, reproducibility, and scalability for chemical synthesis. mdpi.com Robotic platforms can automatically reconfigure modular flow reactors to perform multi-step syntheses, as demonstrated for various organic compounds. nih.gov A two-stage flow synthesis has been successfully used to produce a library of pyrazoles from acetophenones, a process that could be adapted for the large-scale production and derivatization of this compound. galchimia.com
Robotic Synthesis Platforms: Robotic systems that mimic the actions of a human chemist can perform complex reactions, including liquid handling, mixing, and purification, without requiring modification of standard laboratory equipment. researchgate.netarxiv.org Such platforms can be programmed to synthesize arrays of derivatives from a common precursor like this compound. For example, a fully automated polymer-assisted solution-phase synthesis was used to generate a 192-member library of 1,5-biaryl pyrazoles. acs.org
High-Throughput Virtual and Experimental Screening: High-throughput virtual screening (HTVS) is a cost-effective computational method to identify promising drug candidates from large compound databases. chemmethod.com This approach has been used to discover novel pyrazole-based enzyme inhibitors. chemmethod.com The results from virtual screening can then guide the automated synthesis of a focused library of compounds for subsequent high-throughput experimental screening. nih.gov
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 1,5-biaryl pyrazoles |
| 3-CF3-pyrazoles |
| pyrano[2,3-c]pyrazole |
| pyrazolo[3,4-d]pyrimidines |
| thiazole |
| thiophene |
| pyrimidine |
| L-cysteine |
| Zinc Oxide (ZnO) |
| Silver Trifluoromethanesulfonate (AgOTf) |
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 1-(4-(bromomethyl)benzyl)-1H-pyrazole?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. Key parameters include:
- Solvent choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity .
- Temperature : Controlled heating (60–100°C) improves yield while minimizing side reactions .
- Catalysts : Pd-based catalysts (e.g., PdCl₂(PPh₃)₂) enable cross-coupling for functionalization .
- Characterization : Confirm purity via HPLC (≥95%) and structure via ¹H/¹³C NMR and high-resolution mass spectrometry .
Q. How can the stability of this compound be maintained during storage?
- Methodological Answer :
- Storage : Store at ambient temperature in airtight, light-resistant containers to prevent degradation via bromine dissociation .
- Handling : Use inert atmospheres (N₂/Ar) during synthesis to avoid moisture sensitivity .
- Monitoring : Regular FTIR analysis detects hydrolytic degradation (e.g., loss of Br signal at ~600 cm⁻¹) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Answer :
- NMR : ¹H NMR identifies benzyl protons (δ 4.5–5.0 ppm) and pyrazole ring protons (δ 7.0–8.5 ppm) .
- Mass Spectrometry : HRMS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 309.16 for C₁₃H₁₃BrN₂O₂) .
- X-ray Crystallography : Resolves 3D conformation and bond angles (e.g., C-Br bond length ~1.9 Å) .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?
- Methodological Answer :
- Software : SHELX suite refines crystal structures, particularly for bromine-heavy derivatives (e.g., SHELXL for anisotropic displacement parameters) .
- Data Collection : High-resolution X-ray diffraction (λ = 0.710–1.541 Å) resolves Br···π interactions and torsional angles .
Q. What strategies address contradictory bioactivity data in pharmacological studies?
- Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
